5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrrolopyridine core fused with a dioxaspirodecene moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The starting materials often include pyrrolopyridine derivatives and dioxaspirodecene precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.
Functional Group Transformations: Introduction of functional groups to achieve the desired chemical structure.
Purification: Techniques such as column chromatography and recrystallization to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents to form different derivatives.
Substitution: Substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
- Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Uniqueness
5-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a pyrrolopyridine core with a dioxaspirodecene moiety makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H16N2O2/c1-4-15(18-7-8-19-15)5-2-11(1)13-9-12-3-6-16-14(12)17-10-13/h1,3,6,9-10H,2,4-5,7-8H2,(H,16,17) |
InChI Key |
BKWNEJFDQJFYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1C3=CN=C4C(=C3)C=CN4)OCCO2 |
Origin of Product |
United States |
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